5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole
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Overview
Description
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
The synthesis of 5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Hydrazone formation: The brominated indole is then reacted with 6-chloropyridine-2-carbaldehyde in the presence of a base to form the hydrazone linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects.
Pathways involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and inflammatory responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole can be compared with other indole derivatives, such as:
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring and exhibits different biological activities.
4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chloropyridine moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10BrClN4 |
---|---|
Molecular Weight |
349.61 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-6-chloropyridin-2-amine |
InChI |
InChI=1S/C14H10BrClN4/c15-10-4-5-12-11(6-10)9(7-17-12)8-18-20-14-3-1-2-13(16)19-14/h1-8,17H,(H,19,20)/b18-8+ |
InChI Key |
HOMANACTWCUMJO-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)N/N=C/C2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN=CC2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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